molecular formula C20H28N4O2 B5059295 1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B5059295
M. Wt: 356.5 g/mol
InChI Key: NMIOOQOOJVVKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that contains an oxadiazole ring, which makes it a unique and interesting molecule.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood, but it is thought to act as a modulator of the GABAergic system. This means that it affects the neurotransmitter GABA, which is responsible for inhibiting the activity of neurons in the brain. By modulating the GABAergic system, this compound may be able to reduce anxiety and depression.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments is its ability to modulate the GABAergic system. This makes it a useful tool for studying the effects of GABA on neuronal activity. However, one of the limitations of using this compound is that it has not yet been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are a number of future directions for research on 1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. One area of research that is currently being explored is its potential use in the treatment of Alzheimer's disease. Another area of research is its potential use in the treatment of anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on living organisms.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a multi-step process that involves the reaction of several different chemicals. One of the most common methods for synthesizing this compound involves the reaction of 4-methoxybenzohydrazide with cyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with chloroacetic acid to form the oxadiazole ring. Finally, the piperazine ring is added through a reaction with 1,4-dibromobutane.

Scientific Research Applications

1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of neuroscience, where this compound has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

5-[(4-cyclohexylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-25-18-9-7-16(8-10-18)20-21-19(26-22-20)15-23-11-13-24(14-12-23)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIOOQOOJVVKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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